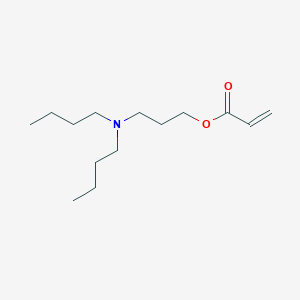

3-(Dibutylamino)propyl prop-2-enoate

Description

Contextualization within Dialkylaminoalkyl Acrylate (B77674) Monomers

3-(Dibutylamino)propyl prop-2-enoate belongs to the family of dialkylaminoalkyl acrylates, which are characterized by the general structure of an acrylate ester linked to a dialkylamino group via an alkyl chain. These monomers are bifunctional: the vinyl group of the acrylate moiety is susceptible to polymerization, while the tertiary amine group can undergo various chemical reactions, most notably protonation at acidic pH. wikipedia.org This dual functionality is the cornerstone of their utility in materials science.

The properties of polymers derived from these monomers can be systematically tuned by modifying the alkyl groups on the nitrogen atom and the length of the alkyl linker between the amine and the acrylate. For instance, increasing the length of the alkyl chains on the amine, such as the butyl groups in 3-(Dibutylamino)propyl prop-2-enoate, generally increases the hydrophobicity and steric bulk of the resulting polymer. pressbooks.pubmdpi.com This is in contrast to monomers with smaller methyl or ethyl groups, which result in more hydrophilic polymers.

Significance of the Dibutylamino Moiety and Acrylate Functionality in Advanced Materials Science

The combination of the dibutylamino moiety and the acrylate functionality imparts a unique set of properties to polymers, making them valuable in the development of advanced materials.

The acrylate functionality provides a reactive site for polymerization, typically through free-radical mechanisms. This allows for the formation of high molecular weight polymers and copolymers with a wide range of other vinyl monomers. wikipedia.org The resulting polyacrylate backbone is known for its chemical stability, transparency, and flexibility, forming the foundation for materials used in coatings, adhesives, and plastics. pressbooks.pubresearchgate.net

The dibutylamino moiety introduces several key characteristics:

pH-Responsiveness: The tertiary amine group is basic and can be protonated in acidic conditions. This property is central to the creation of "smart" polymers that can change their solubility, conformation, or self-assembly behavior in response to changes in pH. jchemrev.comnih.gov This is a critical feature for applications such as drug delivery systems that release their payload in the acidic environment of tumor tissues or specific cellular compartments. nih.gov

Hydrophobicity: The two butyl chains contribute significantly to the hydrophobic character of the monomer and the resulting polymer. pressbooks.pub This influences the polymer's solubility in various solvents and its interaction with other materials. The balance between the hydrophilic polyacrylate backbone and the hydrophobic side chains is crucial for creating amphiphilic polymers that can self-assemble into micelles or other nanostructures in aqueous environments. nih.gov

Steric Hindrance: The bulky butyl groups can affect the polymer's physical properties, such as its glass transition temperature and mechanical strength, by restricting chain mobility. nih.gov This steric effect can also influence the accessibility of the lone pair of electrons on the nitrogen atom, thereby modulating its basicity and interaction with other molecules. mdpi.com

Historical Overview of Research on Related Aminoalkyl Acrylates

Research into acrylate polymers dates back to the late 19th and early 20th centuries, with the discovery of acrylic acid in 1843 and the first synthesis of an acrylic polymer reported in 1880. dtic.mil The industrial production of polymethyl methacrylate (B99206) (PMMA) began in 1928. dtic.mil

The introduction of amino functional groups into acrylate monomers represented a significant advancement, paving the way for the development of functional and stimuli-responsive polymers. Early research in the mid-20th century began to explore the synthesis and polymerization of aminoalkyl (meth)acrylates. Reports from the 1950s onwards describe the utility of these monomers in a variety of applications. nih.gov

In the 1970s, researchers conducted more systematic studies on the polymerization kinetics of aminoalkyl methacrylates and their copolymerization with other acrylic monomers. dtic.mil For example, work by Kirillov and coworkers in 1971 detailed the emulsion copolymerization of butyl methacrylate with methacrylic acid. dtic.mil Japanese patents from the 1980s described methods for preparing aminoalkyl (meth)acrylates via transesterification with amino alcohols, indicating growing industrial interest. dtic.mil These foundational studies established the methods for synthesizing these monomers and provided insights into their polymerization behavior, laying the groundwork for the more advanced applications being explored today.

Scope and Objectives of Current Research Landscape

The current research landscape for 3-(Dibutylamino)propyl prop-2-enoate and related dialkylaminoalkyl acrylates is vibrant and focused on harnessing their unique properties for sophisticated applications. The overarching objective is to design and synthesize "smart" materials that can respond to specific environmental cues in a controlled and predictable manner.

Key areas of current research include:

Stimuli-Responsive Polymers: A major focus is on the development of polymers that respond to single or multiple stimuli, such as pH, temperature, and ionic strength. jchemrev.comresearchgate.netrsc.org These materials are being investigated for applications in drug delivery, biosensing, and tissue engineering. jchemrev.comnih.gov The goal is to create systems that can, for example, release a therapeutic agent in response to the specific pH of a tumor microenvironment. nih.gov

Self-Assembling Materials: Researchers are exploring the self-assembly of amphiphilic block copolymers containing dialkylaminoalkyl acrylate units. nih.gov The aim is to create well-defined nanostructures like micelles, vesicles, and gels for applications in nanotechnology and biomedicine. The ability to control the size and morphology of these structures by tuning the polymer architecture and environmental conditions is a key objective.

Advanced Coatings and Adhesives: The functional groups in these monomers can improve the adhesion, durability, and environmental resistance of coatings and adhesives. researchgate.net Research is ongoing to develop new formulations for applications such as anti-fouling marine coatings and corrosion-resistant surface treatments.

Gene Delivery: The cationic nature of protonated aminoalkyl acrylates makes them promising candidates for non-viral gene delivery vectors. The positively charged polymer can form complexes with negatively charged nucleic acids, protecting them from degradation and facilitating their entry into cells. google.com

Future research will likely focus on creating more complex and multifunctional polymer architectures with enhanced sensitivity and selectivity to stimuli. The development of biodegradable and biocompatible polymers based on these monomers is also a significant goal for advancing their use in biomedical applications. nih.gov

Structure

3D Structure

Properties

CAS No. |

6288-21-7 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

3-(dibutylamino)propyl prop-2-enoate |

InChI |

InChI=1S/C14H27NO2/c1-4-7-10-15(11-8-5-2)12-9-13-17-14(16)6-3/h6H,3-5,7-13H2,1-2H3 |

InChI Key |

SYRNSZXGMVNJOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dibutylamino Propyl Prop 2 Enoate and Analogous Compounds

Direct Esterification and Transesterification Approaches

Direct esterification of a carboxylic acid with an alcohol and transesterification (ester interchange) are fundamental and widely employed methods for synthesizing acrylate (B77674) esters. In the context of 3-(dibutylamino)propyl prop-2-enoate, these approaches involve the reaction of 3-(dibutylamino)propan-1-ol with acrylic acid or an acrylic acid ester, such as methyl acrylate or ethyl acrylate. lookchem.com

The general reaction for transesterification can be represented as: R—COOR′ + R″—OH ⇌ R—COOR″ + R′—OH nus.edu.sg

To drive the equilibrium towards the product side, the more volatile alcohol (R'—OH) formed during the reaction is typically removed by distillation. google.com

Catalytic Systems in Esterification of Aminoalcohols with Acrylic Acid Derivatives

The choice of catalyst is crucial for accelerating the rate of esterification and transesterification reactions, which are often slow without catalytic intervention. A range of both homogeneous and heterogeneous catalysts are utilized in the synthesis of dialkylaminoalkyl acrylates.

Common homogeneous catalysts include strong mineral acids like sulfuric acid and organic sulfonic acids such as p-toluene sulfonic acid. google.com However, these can lead to corrosion and purification challenges. researchgate.net In the synthesis of 3-(dibutylamino)propyl prop-2-enoate, aluminum isopropoxide has been documented as an effective catalyst. lookchem.com

Metal-based catalysts are widely reported for transesterification. Zirconium acetylacetonate (B107027) is noted for producing methacrylic esters with a lower content of cross-linking agents and fewer by-products. nus.edu.sggoogle.comgoogle.com Other effective catalytic systems include metal alkoxides of titanium, aluminum, zirconium, calcium, or magnesium. google.com Alkali metal carbonates and bicarbonates, such as K₂CO₃, Rb₂CO₃, Cs₂CO₃, and KHCO₃, have also been used, though they may require longer reaction times. google.com Heteropolyacids, both in liquid form and supported on substrates like activated carbon, have demonstrated high catalytic activity, sometimes exceeding that of conventional catalysts like sulfuric acid. researchgate.net

Table 1: Catalytic Systems in Esterification and Transesterification of Aminoalcohols This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Type | Specific Examples | Target Reaction | Reference |

|---|---|---|---|

| Organometallic | Zirconium acetylacetonate | Transesterification | google.com, nus.edu.sg |

| Metal Alkoxide | Aluminum isopropoxide | Transesterification | lookchem.com |

| Metal Alkoxides | Ti, Al, Zr, Ca, Mg alkoxides | Transesterification | google.com |

| Alkali Salts | K₂CO₃, Rb₂CO₃, Cs₂CO₃, KHCO₃ | Transesterification | google.com |

| Strong Acids | Sulfuric acid, p-toluene sulfonic acid | Esterification | google.com |

| Heteropolyacids | Dodecatungstophosphoric acid | Esterification | researchgate.net |

| Supported Acids | Zirconia supported tungstophosphoric acid | Esterification | researchgate.net |

Optimization of Reaction Conditions and Yield for Dialkylaminoalkyl Acrylates

Achieving high yield and purity requires careful optimization of various reaction parameters, including temperature, reactant molar ratio, catalyst concentration, and the use of polymerization inhibitors. Side reactions, such as the Michael addition of the aminoalcohol to the acrylate double bond, can reduce the yield and must be minimized. google.com

In a typical transesterification process for an analogous compound, 2-(tert-butylamino)ethanol (B146117) is reacted with a five-fold molar excess of methyl methacrylate (B99206). nus.edu.sgjustia.com The reaction is conducted by heating the mixture and removing the resulting methanol-methyl methacrylate azeotrope by distillation to shift the reaction equilibrium. nus.edu.sgjustia.com The head temperature is controlled, and a specific reflux ratio is maintained to manage the distillation process effectively. nus.edu.sgjustia.com

Polymerization inhibitors are essential due to the high reactivity of acrylate monomers at elevated temperatures. Compounds like hydroquinone (B1673460), N-Phenyl-2-naphthylamine, or phenothiazine (B1677639) are commonly added to the reaction mixture to prevent premature polymerization. lookchem.comgoogle.comgoogle.com

Table 2: Example of Optimized Reaction Conditions for Dialkylaminoalkyl Acrylate Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | 2-(tert-butylamino)ethanol (1 mol), Methyl methacrylate (5 mol) | Drive equilibrium towards product | nus.edu.sg, justia.com |

| Catalyst | Zirconium acetylacetonate (1-2% of batch) | Increase reaction rate | nus.edu.sg, justia.com |

| Inhibitor | Irganox 1076, 4-hydroxy-2,2,6,6-tetramethylpiperidinooxyl | Prevent premature polymerization | nus.edu.sg, justia.com |

| Temperature | Head temperature controlled from 70°C up to 100°C | Control distillation of methanol-MMA azeotrope | nus.edu.sg, justia.com |

| Reflux Ratio | 10:1 | Efficient separation of methanol | nus.edu.sg, justia.com |

Alternative Synthetic Pathways for Acrylate Monomer Synthesis

Alkylation Reactions in the Preparation of Aminoalkyl Acrylates

Alkylation, the transfer of an alkyl group from one molecule to another, represents a key methodology in chemical synthesis. mt.com In the context of aminoacrylate synthesis, alkylation can be used to introduce the aminoalkyl group. For instance, a primary or secondary amine can be alkylated with a haloalkyl acrylate. This method is particularly useful for building complex molecules where direct esterification might be challenging due to competing reactive sites. researchgate.net

Modern synthetic methods have expanded the scope of alkylation. For example, a photoredox-enabled 1,2-dialkylation of α,β-unsaturated carboxylic acids has been developed by combining a Giese-type radical addition with an Ireland-Claisen rearrangement. rsc.org While this specific method is for creating tertiary carboxylic acids, the underlying principles of radical addition to acrylates demonstrate the potential for forming new carbon-carbon bonds in acrylate systems, which could be adapted for synthesizing complex aminoacrylates. rsc.org Biocatalytic alkylation, using enzymes such as methyltransferases, offers a highly selective method for alkylating molecules with multiple functional groups, providing another advanced strategy for synthesizing specialized aminoacrylate monomers. researchgate.net

Multi-step Synthetic Routes for Complex Aminoacrylates

The synthesis of complex molecules often requires a multi-step approach, where a sequence of reactions is carefully planned to build the final compound from simpler starting materials. vapourtec.comyoutube.com For complex aminoacrylates, this could involve first synthesizing a functionalized aminoalcohol and then esterifying it with acrylic acid or its derivatives.

An example of a multi-step approach could involve:

Synthesis of the Aminoalcohol : Starting from a diol, one hydroxyl group could be protected, the other converted to a leaving group, followed by nucleophilic substitution with an amine, and finally deprotection to yield the desired aminoalcohol.

Esterification : The synthesized aminoalcohol is then reacted with acrylic acid or an acrylate ester through the methods described in section 2.1.

Another strategy involves creating acrylic acid from alternative, renewable feedstocks like glycerol (B35011). An integrated process can convert glycerol first to 3-hydroxypropionic acid (3HP) via microbial catalysis, which is then dehydrated over a catalyst like titanium dioxide to yield acrylic acid. d-nb.info This acrylic acid can then be esterified to produce the desired aminoacrylate, forming a comprehensive, multi-step synthesis from a bio-based resource. d-nb.infogoogle.com

Purification and Isolation Techniques in Monomer Synthesis

The final purity of the monomer is critical for its subsequent use, especially in polymerization reactions where impurities can act as inhibitors or chain-transfer agents. Several techniques are employed to purify crude dialkylaminoalkyl acrylates after synthesis.

A common initial step is the removal of excess reactants and volatile by-products by vacuum stripping or distillation. google.com The crude product often contains the catalyst, polymerization inhibitors, and polymeric by-products.

Washing steps are frequently used to remove acidic or basic residues. For instance, the crude product can be washed with an alkaline solution, such as aqueous sodium hydroxide (B78521) or ammonia, to neutralize and remove acidic catalysts like p-toluene sulfonic acid and unreacted acrylic acid. google.comresearchgate.net This is followed by washing with water to remove salts and residual alkaline solution. google.comresearchgate.net

Filtration is used to remove any precipitated solids, such as polymerized material. google.com For removing inhibitors like hydroquinone or its derivatives, the monomer can be passed through a column filled with a basic adsorbent like aluminum oxide. cmu.edu

The ultimate purification step for most liquid monomers is fractional distillation under reduced pressure. researchgate.net This separates the desired monomer from higher-boiling impurities and residual non-volatile components. It is crucial to add a fresh amount of polymerization inhibitor to the distillation flask to prevent polymerization at the elevated temperatures required for distillation. google.comresearchgate.net The purified monomer is then typically stored at low temperatures over a drying agent or molecular sieves to prevent degradation and moisture contamination. cmu.edu

Table 3: Common Purification Techniques for Acrylate Monomers This table is interactive and can be sorted by clicking on the column headers.

| Technique | Purpose | Impurities Removed | Reference |

|---|---|---|---|

| Vacuum Distillation / Stripping | Removal of volatile components | Excess reactants, low-boiling by-products | google.com, researchgate.net |

| Alkaline Washing (e.g., NaOH, NH₃) | Neutralization and removal of acidic components | Acid catalysts, unreacted acrylic acid | google.com, researchgate.net |

| Water Washing | Removal of water-soluble impurities | Salts, residual washing agents | google.com, researchgate.net |

| Column Chromatography (e.g., Alumina) | Removal of inhibitors and polar impurities | Hydroquinone, antioxidants | cmu.edu, researchgate.net |

| Filtration | Removal of solid impurities | Precipitated polymers | google.com |

| Re-precipitation | Purification of polymers (less common for monomers) | Low molecular weight impurities |

Polymerization Science of 3 Dibutylamino Propyl Prop 2 Enoate

Radical Polymerization of 3-(Dibutylamino)propyl Prop-2-enoate

Radical polymerization is a primary method for synthesizing polymers from 3-(dibutylamino)propyl prop-2-enoate. This process involves the initiation, propagation, and termination of polymer chains through free-radical intermediates. The kinetics and the final polymer properties are highly dependent on the chosen initiator system and reaction conditions.

Initiator Systems and Their Influence on Polymerization Kinetics

Azo Initiators: Azobisisobutyronitrile (AIBN) is a widely used initiator. It undergoes thermal decomposition to produce two cyanoisopropyl radicals and a molecule of nitrogen gas. The rate of decomposition is dependent on temperature and solvent, which in turn affects the rate of polymerization.

Peroxide Initiators: Benzoyl peroxide (BPO) is another common choice. It cleaves at the oxygen-oxygen bond to form two benzoyloxy radicals, which can then initiate polymerization. The rate of polymerization is influenced by the initiator concentration; higher concentrations lead to a greater number of radicals, accelerating the reaction. dtic.mil

Rp = kp[M][P•]

| Initiator Type | Common Examples | Decomposition Mechanism | Typical Polymerization Temperature | Influence on Kinetics |

|---|---|---|---|---|

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Thermal decomposition releasing N₂ gas | 60-80°C | Provides a relatively constant rate of initiation. |

| Peroxides | Benzoyl Peroxide (BPO) | Thermal cleavage of the O-O bond | 70-95°C | Can be susceptible to induced decomposition, potentially leading to more complex kinetics. |

| Redox Initiators | Potassium persulfate/Ascorbic acid | Redox reaction generating radicals | Lower temperatures (e.g., 30°C) | Allows for polymerization at lower temperatures, useful for aqueous systems. rsc.org |

Bulk and Solution Polymerization Mechanisms of Aminoalkyl Acrylates

The polymerization of 3-(dibutylamino)propyl prop-2-enoate can be carried out under different conditions, primarily in bulk or in solution. wikipedia.orgnih.gov

Bulk Polymerization: This method involves polymerizing the pure monomer with a soluble initiator, without any solvent. wikipedia.org

Advantages: The system is simple, and the resulting polymer is obtained in a pure form. wikipedia.org

Mechanism and Challenges: The reaction is highly exothermic, and as polymerization proceeds, the viscosity of the medium increases significantly. This leads to the autoacceleration phenomenon known as the gel effect (or Trommsdorff effect), where the termination rate decreases due to the reduced mobility of large polymer radicals. This decrease in termination leads to a sharp increase in the radical concentration and thus the rate of polymerization. imaging.org This can make the reaction difficult to control and often results in a polymer with a broad molecular weight distribution. wikipedia.org For high-temperature acrylate (B77674) polymerizations (above 80°C), thermal self-initiation can also occur. nih.gov

Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable solvent.

Advantages: The solvent helps to dissipate the heat generated during polymerization, allowing for better temperature control. The lower viscosity of the reaction mixture also mitigates the gel effect, leading to better control over the molecular weight and a narrower molecular weight distribution. nih.gov

Mechanism and Considerations: The choice of solvent is crucial. It must be inert and should not participate in chain transfer reactions, unless desired. The solvent can, however, influence the polymerization kinetics. For instance, studies on butyl acrylate have shown that solvents like dioxane can lead to a higher rate of polymerization compared to aromatic solvents. nih.gov The polymer must be recovered from the solvent at the end of the reaction, which adds an extra step to the process.

Controlled Radical Polymerization (CRP) Strategies for Enhanced Architectural Control

To overcome the limitations of conventional free-radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.gov Two of the most effective CRP methods for acrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP technique that involves the reversible activation and deactivation of polymer chains using a transition metal catalyst, typically a copper complex. youtube.com The process allows for the controlled growth of polymer chains, leading to polymers with narrow molecular weight distributions (Mw/Mn values often below 1.2). cmu.edu For acrylates, typical ATRP systems consist of an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). cmu.edu The presence of the tertiary amine group in 3-(dibutylamino)propyl prop-2-enoate can potentially compete with the intended ligand for coordination to the copper catalyst, which may require careful selection of ligands and reaction conditions to maintain control.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful CRP method that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. acs.org The RAFT agent reversibly deactivates the growing polymer chains, allowing for controlled chain growth. RAFT is compatible with a wide range of functional monomers, including amino-functional acrylates, and is tolerant to various reaction conditions. researchgate.net This technique is particularly effective for creating well-defined block copolymers and other complex architectures. acs.org

Copolymerization with Other Vinyl Monomers

Copolymerization of 3-(dibutylamino)propyl prop-2-enoate with other vinyl monomers is a key strategy for tailoring the properties of the final material. By incorporating different monomers, properties such as glass transition temperature (Tg), solubility, and mechanical strength can be precisely controlled.

Reactivity Ratios and Monomer Insertion Behavior in Copolymer Systems

In copolymerization, the reactivity ratios (r1 and r2) describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer versus the other monomer. chemrxiv.org These ratios determine the composition and sequence distribution of the monomers along the copolymer chain.

If r1 > 1, the growing chain prefers to add its own monomer (M1).

If r1 < 1, the growing chain prefers to add the other monomer (M2).

If r1 ≈ 1 and r2 ≈ 1, a random copolymer is formed.

If r1 ≈ 0 and r2 ≈ 0, an alternating copolymer is likely.

If the product r1r2 ≈ 1, an ideal random copolymer is formed. rsc.org

While specific reactivity ratios for 3-(dibutylamino)propyl prop-2-enoate are not widely reported, data from analogous systems, such as n-butyl acrylate (nBA), provide insight into its likely behavior. For example, the copolymerization of nBA with semifluorinated acrylates via RAFT showed that the product of reactivity ratios was close to unity, indicating a random distribution of monomers. rsc.org

| Comonomer (M2) | r1 (nBA) | r2 (M2) | r1 * r2 | Copolymer Type Indication | Reference |

|---|---|---|---|---|---|

| N-Vinylsuccinimide | 0.29 | 0.31 | 0.09 | Tendency towards alternation | researchgate.net |

| 2,2,2-Trifluoroethyl acrylate (TFEA) | 0.91 | 1.11 | 1.01 | Ideal random | rsc.org |

| Methyl Methacrylate (B99206) (MMA) | 0.39 | 2.35 | 0.92 | Non-ideal random | cmu.edu |

Synthesis of Statistical, Block, and Graft Copolymers Incorporating 3-(Dibutylamino)propyl Prop-2-enoate

The ability to create copolymers with different architectures—statistical, block, and graft—allows for the design of materials with highly specific functionalities. researchgate.net

Statistical Copolymers: These are synthesized by polymerizing a mixture of monomers simultaneously. nih.gov The distribution of monomer units along the chain is statistical, governed by the reactivity ratios. For monomers with reactivity ratios whose product is close to one, a random copolymer is formed. rsc.org The synthesis of statistical copolymers of aminoalkyl methacrylates has been successfully achieved via RAFT polymerization. nih.gov

Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer followed by blocks of another. cmu.edumdpi.com They are typically synthesized by sequential monomer addition using a living or controlled polymerization technique like ATRP or RAFT. nih.gov For instance, a well-defined polymer of a first monomer is synthesized and then used as a macroinitiator to polymerize a second monomer, forming a diblock copolymer. cmu.edu This process can be repeated to create triblock or multiblock copolymers. The synthesis of ABA triblock copolymers, where A is polymethyl methacrylate and B is polybutyl acrylate, has been demonstrated using ATRP. cmu.edu

Graft Copolymers: These copolymers feature a main polymer backbone with polymeric side chains (grafts) of a different composition. researchgate.net There are three main strategies for synthesizing graft copolymers:

"Grafting through": A macromonomer (a polymer chain with a polymerizable end group) is copolymerized with another monomer. warwick.ac.uk

"Grafting from": A polymer backbone is modified with initiator sites from which the graft chains are grown. acs.org

"Grafting to": Pre-synthesized side chains are attached to a functional polymer backbone.

ATRP and RAFT are particularly well-suited for the "grafting from" and "grafting through" approaches, enabling the synthesis of graft copolymers with controlled graft density and side-chain length. acs.org

Influence of Comonomer Structure on Polymerization Outcomes

The introduction of a comonomer during the polymerization of 3-(Dibutylamino)propyl prop-2-enoate is a critical strategy for tailoring the properties of the resulting copolymer. The structure of the comonomer profoundly affects the polymerization kinetics, copolymer composition, and the physicochemical properties of the final material, such as its glass transition temperature (Tg) and solubility.

The relative reactivity of monomers in a copolymerization system is described by reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. For acrylate and methacrylate systems, these values are influenced by the nature of the comonomer. For instance, in the copolymerization of tertiary amine methacrylates like 2-(N,N-diethylamino)ethyl methacrylate (DEAEMA) with PEGylated methacrylates, the reactivity ratios (r_DEAEMA) were found to decrease as the length of the PEG side-chain on the comonomer increased. rsc.org This suggests that steric hindrance from bulkier comonomers can influence the rate at which the amino-containing monomer is incorporated.

Copolymerization with common monomers like butyl acrylate (BA) or styrene (B11656) can alter the polymer's thermal and mechanical properties. The inclusion of flexible monomers like BA would be expected to lower the Tg of the resulting copolymer, making it more elastomeric. Conversely, copolymerization with a rigid monomer like styrene would increase the Tg.

The sequence distribution of monomer units in the copolymer chain, which is also governed by the reactivity ratios, is crucial. For example, a study on the copolymerization of dibutyltin (B87310) maleate (B1232345) (DBTM, r1 = 0.0248) with butyl acrylate (BA, r2 = 24.431) showed that the BA monomer is significantly more reactive and more readily adds its own units. mdpi.com This leads to a copolymer structure with blocks of BA units. Such microstructural details, dictated by the comonomer's structure and reactivity, are paramount for the material's ultimate performance.

Table 1: Reactivity Ratios for Structurally Similar Tertiary Amine Methacrylates with Various Comonomers Data for analogous systems are presented to illustrate general trends.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Conditions | Reference |

| DEAEMA | EEMA₁ | 0.61 ± 0.06 | 0.92 ± 0.09 | 70 °C, p-dioxane | rsc.org |

| DEAEMA | PEGMA₂₃ | 0.71 ± 0.15 | 1.05 ± 0.21 | 70 °C, p-dioxane | rsc.org |

| DMAEMA | PEGMA₉ | 0.83 ± 0.01 | 1.08 ± 0.02 | 70 °C, p-dioxane | rsc.org |

| DMAEMA | PEGMA₂₃ | 0.52 ± 0.09 | 0.76 ± 0.14 | 70 °C, p-dioxane | rsc.org |

Note: DEAEMA = 2-(N,N-diethylamino)ethyl methacrylate; DMAEMA = 2-(N,N-dimethylamino)ethyl methacrylate; EEMA₁ = 2-ethoxyethyl methacrylate; PEGMA = poly(ethylene glycol) methyl ether methacrylate.

Emulsion and Suspension Polymerization Techniques

Emulsion and suspension polymerization are heterogeneous techniques commonly employed for the synthesis of acrylic polymers, offering advantages in heat and viscosity control. For a monomer like 3-(Dibutylamino)propyl prop-2-enoate, the presence of the tertiary amine group introduces specific considerations for these aqueous-based methods.

In emulsion polymerization, the choice of stabilizer (surfactant) is crucial for controlling particle nucleation, stability, and the final particle morphology. bohrium.com For tertiary amine-containing monomers, the pH-responsive nature of the amine group can influence its interaction with the stabilizer. Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are commonly used. However, at low pH, the protonated amine groups on the polymer could interact with the anionic surfactant, potentially affecting colloidal stability. calpoly.edu Therefore, non-ionic surfactants or a combination of anionic and non-ionic surfactants are often employed to ensure robust stabilization across a range of pH values. calpoly.edu

The particle morphology, such as core-shell structures, can be achieved through multi-stage emulsion polymerization. deu.edu.tr For example, a hydrophobic core can be synthesized first, followed by the polymerization of a shell containing 3-(Dibutylamino)propyl prop-2-enoate. This places the functional amine groups predominantly on the particle surface, making them accessible for post-polymerization modifications or for applications where surface functionality is key. conicet.gov.ar Transmission electron microscopy (TEM) is a key technique to visualize these morphologies, often requiring staining agents like osmium tetroxide to provide contrast between different polymer phases. conicet.gov.arconicet.gov.ar

In suspension polymerization, the monomer is dispersed as droplets in an aqueous phase, with each droplet acting as a mini-bulk reactor. nih.gov Stabilizers, often water-soluble polymers like polyvinyl alcohol or inorganic particulates like calcium carbonate, are used to prevent droplet coalescence. nih.gov The particle size and morphology in suspension polymerization are largely controlled by the stirrer speed, the viscosity of the phases, and the type and concentration of the dispersing agent. nih.gov This technique typically produces larger particles (micrometer-sized beads) compared to emulsion polymerization (nanometer-sized). nih.gov

Table 2: Common Stabilizer Systems for Acrylate Polymerization

| Polymerization Type | Stabilizer Class | Specific Examples | Function | Reference |

| Emulsion | Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | Particle nucleation and stabilization | calpoly.edu |

| Emulsion | Non-ionic Surfactant | Poly(oxyethylene) nonyl phenyl ether | Steric stabilization, pH insensitivity | researchgate.net |

| Emulsion | Polymerizable Surfactant | Ethoxylated monomeric stabilizers | Covalently bound to prevent migration | google.com |

| Suspension | Inorganic Particulate | Calcium Carbonate | Pickering stabilization | nih.gov |

| Suspension | Water-Soluble Polymer | Polyvinyl Alcohol (PVA) | Protective colloid, prevents coalescence | researchgate.net |

Heterogeneous Polymerization Kinetics

The kinetics of emulsion polymerization are classically described by three intervals: particle nucleation (Interval I), particle growth with a constant number of particles (Interval II), and polymerization within the particles after monomer droplets have disappeared (Interval III). The rate of polymerization is influenced by factors such as initiator concentration, temperature, and the number of particles.

The kinetics are also marked by diffusion-controlled phenomena. As polymer concentration within the particles increases, the mobility of growing polymer chains is reduced, leading to a decrease in the termination rate coefficient. This phenomenon, known as the gel effect or autoacceleration, causes a significant increase in the polymerization rate. mdpi.com Conversely, at very high conversions, the propagation rate can also become diffusion-limited as monomer mobility decreases, leading to autodeceleration. kpi.ua Studying these kinetics often involves techniques like differential scanning calorimetry (DSC), which measures the heat evolved during the reaction to determine the rate of polymerization and conversion. mdpi.comkpi.ua

Post-Polymerization Modification Strategies

Polymers synthesized from 3-(Dibutylamino)propyl prop-2-enoate possess a key advantage: the pendant tertiary amine group serves as a reactive handle for a wide array of post-polymerization modifications. nih.gov This approach allows for the creation of complex functional materials from a simpler precursor polymer. cmu.edu

A primary and highly effective modification strategy is quaternization. nih.gov This reaction involves treating the polymer with an alkyl halide (e.g., methyl iodide, octyl bromide) to convert the neutral tertiary amine into a permanently charged quaternary ammonium (B1175870) salt. nih.govresearchgate.net This transformation dramatically alters the polymer's properties, converting it from a hydrophobic, pH-responsive material into a hydrophilic, cationic polyelectrolyte (polyquaternium). mdpi.comresearchgate.net The degree of quaternization can be controlled by reaction conditions and can be limited by steric hindrance from neighboring groups on the polymer chain. nih.gov

Quaternization is a powerful tool for imparting specific functionalities. For example, quaternization with long-chain alkyl halides can enhance the amphiphilic nature of the polymer. researchgate.net The introduction of a permanent positive charge is also a common strategy for creating antimicrobial polymers, as the cationic groups can interact with and disrupt microbial cell membranes. mdpi.comrsc.org

Beyond simple quaternization, the tertiary amine can undergo other reactions. For instance, it can be oxidized to form an N-oxide, which imparts different solubility and coordination properties. The amine can also act as a catalyst for subsequent reactions grafted onto the polymer backbone. researchgate.net These modification strategies significantly expand the utility of polymers derived from 3-(Dibutylamino)propyl prop-2-enoate, enabling the synthesis of materials with tailored charge density, hydrophilicity, and biological activity. nih.gov

Table 3: Examples of Post-Polymerization Modification Reactions on Tertiary Amine Polymers

| Reaction Type | Reagent(s) | Functional Group Formed | Change in Polymer Property | Reference |

| Quaternization | Alkyl Halide (e.g., Octyl Bromide) | Quaternary Ammonium Salt | Increased hydrophilicity, permanent cationic charge | nih.govmdpi.com |

| Quaternization | Methyl Iodide | Quaternary Ammonium Salt | Increased water solubility, altered cloud point | researchgate.netresearchgate.net |

| Oxidation | Hydrogen Peroxide | Amine N-oxide | Increased polarity and hydrogen bonding capability | |

| Complexation | Metal Ions | Metal-Amine Complex | Introduction of catalytic or optical properties |

Advanced Characterization Techniques in Polymer Research

Spectroscopic Analysis of Polymers Derived from 3-(Dibutylamino)propyl Prop-2-enoate

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of polymers. ethz.chslideshare.netslideshare.net Both ¹H and ¹³C NMR are routinely employed to confirm the successful polymerization of 3-(dibutylamino)propyl prop-2-enoate and to characterize the resulting polymer's microstructure.

In a typical ¹H NMR spectrum of a polymer derived from 3-(dibutylamino)propyl prop-2-enoate, characteristic signals corresponding to the protons in the repeating unit would be observed. For instance, broad multiplets would be expected for the protons of the butyl groups and the propyl chain, while the polymer backbone protons would also present as broad signals.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the polymer. Each unique carbon atom in the repeating monomer unit will give a distinct signal, allowing for confirmation of the polymer's primary structure. The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the local chemical environment, providing insights into the polymer's constitution and configuration. ethz.ch Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized for more complex structural assignments, establishing connectivity between protons and carbons. ethz.ch

Table 1: Representative NMR Data for a Polymer with a Dibutylamino Functional Group

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | 7.35-7.20 | Aromatic protons (if present as an end-group or in a copolymer) |

| ¹H | 3.82-3.51 | Methylene protons adjacent to the ester oxygen |

| ¹H | 3.27-3.06 | Methylene protons adjacent to the nitrogen |

| ¹H | 2.69-2.53 | Methylene protons of the polymer backbone |

| ¹H | 2.53-2.27 | Methylene protons of the butyl groups adjacent to nitrogen |

| ¹H | 1.87-1.67 | Methylene protons of the propyl chain |

| ¹³C | 172.89 | Carbonyl carbon of the ester group |

| ¹³C | 58.28 | Methylene carbon adjacent to the ester oxygen |

| ¹³C | 54.05 | Methylene carbon of the butyl group adjacent to nitrogen |

| ¹³C | 49.35 | Methylene carbon adjacent to the nitrogen |

| ¹³C | 39.08, 37.60 | Polymer backbone carbons |

| ¹³C | 27.80, 25.37 | Methylene carbons of the butyl and propyl chains |

| Note: The data presented is representative and based on a similar polymer structure. Actual chemical shifts for poly(3-(dibutylamino)propyl prop-2-enoate) may vary. rsc.org |

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer. copbela.orgbellevuecollege.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. ponder.ing

For polymers of 3-(dibutylamino)propyl prop-2-enoate, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching of the ester group. ponder.ing Other significant peaks would include C-O stretching, C-N stretching, and C-H stretching and bending vibrations from the alkyl chains. researchgate.netspectroscopyonline.com The absence of the characteristic C=C stretching band of the acrylate (B77674) monomer (around 1640 cm⁻¹) would indicate successful polymerization.

Table 2: Typical Infrared Absorption Bands for Polymers of 3-(Dibutylamino)propyl Prop-2-enoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2947, 2867 | C-H stretching | Alkyl groups (butyl and propyl) |

| 1730 | C=O stretching | Ester carbonyl |

| 1461 | C-H bending | Methylene groups |

| 1234, 1157 | C-O stretching | Ester group |

| 1036 | C-N stretching | Tertiary amine |

| Note: The data is representative and based on a similar polymer structure. rsc.org |

Mass spectrometry (MS) is a valuable tool for the analysis of polymers, providing information on molecular weight, end-groups, and the structure of oligomers and degradation fragments. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) and Electrospray Ionization (ESI-MS) are commonly used for the characterization of synthetic polymers.

Tandem mass spectrometry (MS/MS) can be employed to fragment larger polymer chains and analyze the resulting smaller ions. elsevierpure.com This fragmentation pattern provides detailed structural information, allowing for the sequencing of monomers in copolymers and the identification of end-groups. elsevierpure.comnih.gov For lower molecular weight oligomers, gas chromatography-mass spectrometry (GC-MS) can be utilized to separate and identify individual species. rsc.org Native mass spectrometry can also be used to study the non-covalent aggregation and oligomerization states of polymers in solution. nih.gov

Table 3: Mass Spectrometry Techniques for Polymer Analysis

| Technique | Information Obtained |

| MALDI-TOF MS | Molecular weight distribution, end-group analysis, repeating unit mass |

| ESI-MS | Analysis of polar and high molecular weight polymers |

| Tandem MS (MS/MS) | Structural elucidation of fragments, monomer sequencing |

| GC-MS | Analysis of low molecular weight oligomers and volatile fragments |

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating polymer molecules based on their physical and chemical properties, providing crucial information about molecular weight, purity, and composition.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. rsc.org The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and have longer elution times.

The output from a GPC analysis is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample. The PDI provides a measure of the breadth of the molecular weight distribution.

Table 4: Key Parameters Obtained from GPC Analysis

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is biased towards the heavier molecules in the sample. |

| PDI (Polydispersity Index) | A measure of the uniformity of the molecular weights of the polymer chains in a sample. A PDI of 1.0 indicates a monodisperse sample. |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. polymersolutions.com In polymer analysis, HPLC can be used to assess the purity of the polymer by separating it from unreacted monomer, initiator residues, and other impurities. nih.gov

Different modes of HPLC, such as reversed-phase or normal-phase chromatography, can be employed depending on the polarity of the polymer and the impurities. nih.govnih.gov By using a suitable detector, such as a UV-Vis or an evaporative light scattering detector (ELSD), the amount of each component can be quantified. mdpi.com For copolymers, HPLC can be used to determine the chemical composition by separating different copolymer chains or by analyzing the degradation products after chemical cleavage.

Thermal Analysis of Poly[3-(Dibutylamino)propyl Prop-2-enoate]

The thermal behavior of polymeric materials is a critical aspect of their characterization, providing insights into their stability, decomposition profile, and transitional phases. For Poly[3-(dibutylamino)propyl prop-2-enoate], techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating these properties.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability of a polymer. The process involves heating a small amount of the polymer at a constant rate and monitoring its weight loss as the temperature increases. nih.gov

For polyacrylates, thermal degradation is a complex process that can involve various reaction pathways. nih.gov In an inert atmosphere, such as nitrogen, polyacrylates often degrade through chain scission, decarboxylation, and the formation of monomers and alcohols. nih.gov The TGA thermogram, a plot of remaining mass versus temperature, reveals the temperatures at which these degradation steps occur.

Illustrative TGA Data for a Polyacrylate

| Parameter | Temperature (°C) | Description |

| Td5% | ~300 | Onset temperature of decomposition (5% weight loss). |

| Tmax1 | ~350 | Temperature of maximum decomposition rate for the first stage. |

| Tmax2 | ~450 | Temperature of maximum decomposition rate for the second stage. |

| Char Residue at 600°C | < 5% | Percentage of material remaining at the end of the analysis in an inert atmosphere. |

Note: This data is illustrative for a generic polyacrylate and not specific to Poly[3-(dibutylamino)propyl prop-2-enoate].

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

The glass transition temperature (Tg) is a key characteristic of amorphous or semi-crystalline polymers. It represents the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat flow on the DSC thermogram. For polyacrylates, the Tg is influenced by the structure of the side chains. For example, the addition of bulky side groups can alter the Tg of the polymer. researchgate.net

While specific DSC data for Poly[3-(dibutylamino)propyl prop-2-enoate] is not available in the provided search results, DSC analyses of other polyacrylates show clear glass transitions. researchgate.netresearchgate.net The DSC thermogram is obtained by heating the sample at a controlled rate, cooling it, and then reheating it. The second heating scan is typically used to determine the Tg to erase any prior thermal history of the polymer. researchgate.net

Illustrative DSC Data for a Polyacrylate

| Thermal Transition | Temperature (°C) | Description |

| Glass Transition (Tg) | ~ -20 to 50 | The temperature range where the polymer changes from a glassy to a rubbery state. The specific value depends heavily on the side-chain structure. |

| Melting Temperature (Tm) | Not typically observed | As an amorphous polymer, a distinct melting point is not expected unless there is some degree of crystallinity. |

| Crystallization Temperature (Tc) | Not typically observed | Associated with crystalline polymers upon cooling from the melt. |

Note: This data is illustrative and represents a potential range for an amorphous polyacrylate. The actual Tg for Poly[3-(dibutylamino)propyl prop-2-enoate] would need to be determined experimentally.

Morphological and Microstructural Characterization of Polymeric Materials

Understanding the surface and internal structure of polymeric materials is essential for correlating their physical properties with their performance. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for this purpose.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

In the context of Poly[3-(dibutylamino)propyl prop-2-enoate], SEM would be invaluable for examining the surface features of films, microparticles, or other forms of the polymer. For instance, SEM images can reveal details about surface roughness, porosity, and the presence of any aggregates or domains. In studies of similar polymeric microparticles, SEM has been used to visualize the size, shape, and surface texture of the particles. researchgate.net For example, images can distinguish between a smooth, well-formed surface and a rough or distorted architecture. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM can reveal fine details about the internal structure of a material at a much higher resolution than SEM.

Structure Property Relationships in Poly 3 Dibutylamino Propyl Prop 2 Enoate Systems

Influence of the Dibutylamino Group on Polymer Architecture and Chain Conformation

Furthermore, the tertiary amine functionality of the dibutylamino group introduces polarity and the potential for specific interactions. In acidic environments, the amine group can become protonated, leading to electrostatic repulsion between adjacent side chains. This repulsion can further extend the polymer chain and significantly alter its solution properties, such as viscosity and solubility. Conversely, the lone pair of electrons on the nitrogen atom can participate in hydrogen bonding with protic solvents or other compatible functional groups, influencing the polymer's miscibility and swelling behavior.

Role of the Acrylate (B77674) Linkage in Polymer Flexibility and Cross-linking Potential

The acrylate group also serves as a reactive site for cross-linking. The ester linkage can be susceptible to hydrolysis under certain conditions, although it is generally stable. More importantly, the tertiary amine in the side chain can be utilized for various cross-linking chemistries. For example, it can react with diisocyanates, epoxy resins, or other electrophilic cross-linking agents to form a three-dimensional polymer network. allnex.com This network structure dramatically alters the material's properties, transforming it from a thermoplastic to a thermoset with enhanced mechanical strength, thermal stability, and solvent resistance. youtube.com

Impact of Molecular Weight and Polydispersity on Macroscopic Behavior

The molecular weight and polydispersity index (PDI) are fundamental parameters that significantly influence the macroscopic properties of poly[3-(Dibutylamino)propyl prop-2-enoate].

Molecular Weight: Higher molecular weight polymers generally exhibit increased mechanical strength, such as tensile strength and toughness. This is due to the greater number of entanglement points between polymer chains. The viscosity of the polymer in solution or in the melt phase also increases with molecular weight. The glass transition temperature (Tg) tends to increase with molecular weight, eventually plateauing at very high molecular weights. researchgate.nettaylorfrancis.com Studies on similar polyacrylate systems have shown that mechanical properties are dependent on cross-link density, which is directly related to the molecular weight and functionality of the prepolymers. nih.gov

Impact of Molecular Weight on Polymer Properties

| Property | Effect of Increasing Molecular Weight |

|---|---|

| Tensile Strength | Increases |

| Viscosity | Increases |

| Glass Transition Temperature (Tg) | Increases (up to a plateau) |

| Solubility | Decreases |

Cross-linking Chemistry and Network Formation in Polyacrylate Systems

The formation of a cross-linked network transforms the properties of poly[3-(Dibutylamino)propyl prop-2-enoate] from a soluble, fusible material to an insoluble, infusible thermoset. youtube.com The tertiary amine functionality in the side chain is a key site for initiating cross-linking reactions.

One common approach involves the use of cross-linking agents that can react with the amine groups. For example, diepoxides can react with the tertiary amine through a ring-opening polymerization mechanism, forming a stable covalent network. Similarly, diisocyanates can react with the amine, although this reaction is typically more vigorous with primary or secondary amines.

Another strategy involves the incorporation of other functional monomers during the initial polymerization process. For instance, a small amount of a diacrylate monomer can be included, which will create branch points and ultimately lead to a cross-linked structure upon polymerization.

The density of cross-links is a critical parameter that determines the final properties of the network. A high cross-link density results in a hard, rigid, and brittle material with high thermal stability and chemical resistance. youtube.com Conversely, a low cross-link density leads to a more flexible and tougher material. youtube.com The choice of cross-linking agent and the stoichiometry of the reaction are therefore crucial in tailoring the properties of the final cross-linked polymer network. Recent research has also explored cross-linking of monofunctional acrylates through C-H bond activation, which could offer new pathways for network formation in such systems. rsc.orgeuropean-coatings.com

Common Cross-linking Chemistries for Amino-Functionalized Polymers

| Cross-linking Agent | Reactive Group | Resulting Linkage |

|---|---|---|

| Diepoxide | Epoxy | β-hydroxyamine |

| Diisocyanate | Isocyanate | Urea (with trace primary/secondary amines) or other complexes |

| Dihalide | Halide | Quaternary ammonium (B1175870) salt |

Theoretical and Computational Studies of 3 Dibutylamino Propyl Prop 2 Enoate and Its Polymers

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of 3-(Dibutylamino)propyl prop-2-enoate, DFT calculations could provide valuable insights into its reactivity and electronic properties.

Researchers could use DFT to calculate a variety of molecular properties that are crucial for understanding and predicting chemical behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are fundamental in predicting how the molecule will interact with other reagents. For instance, the LUMO distribution on the acrylate (B77674) portion of the molecule would indicate its susceptibility to nucleophilic attack, a key step in polymerization.

Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces. These visualizations help in identifying the electron-rich and electron-poor regions of the 3-(Dibutylamino)propyl prop-2-enoate molecule, offering clues about its intermolecular interactions and the most likely sites for chemical reactions. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from DFT calculations, providing a quantitative basis for predicting the molecule's reactivity in polymerization and other chemical processes.

A hypothetical data table for DFT-calculated properties of the monomer is presented below to illustrate the type of information that such a study would yield.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C=C (acrylate): -0.1 to -0.2 eN (amine): -0.4 e | Indicates partial charges on atoms, highlighting reactive sites. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for 3-(Dibutylamino)propyl prop-2-enoate.

Molecular Dynamics (MD) Simulations for Polymer Chain Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For poly(3-(Dibutylamino)propyl prop-2-enoate), MD simulations would be instrumental in understanding the conformational behavior of the polymer chains and their interactions with each other and with solvent molecules.

By simulating a system containing multiple polymer chains over a period of time, researchers can study various macroscopic properties from the trajectory of the atoms. Key properties that can be investigated include the radius of gyration, which provides information about the size and shape of the polymer coil in different environments. The simulations could also elucidate the glass transition temperature (Tg) of the polymer, a critical parameter for determining its mechanical properties and practical applications.

Moreover, MD simulations can be used to explore the interactions between the polymer and other molecules, such as water or small drug molecules. This is particularly relevant for applications where the polymer might be used as a coating, a drug delivery vehicle, or a membrane. The simulations could reveal how the dibutylamino side groups influence the polymer's solubility and its ability to interact with other substances.

An example of data that could be generated from MD simulations is shown in the table below.

| Simulated Property | Hypothetical Result | Implication for Polymer Behavior |

| Radius of Gyration (in water) | 2.5 nm (for a 100-mer) | Indicates a relatively compact coil structure in aqueous solution. |

| Glass Transition Temperature (Tg) | 280 K (-5 °C) | Suggests the polymer is a flexible, rubbery material at room temperature. |

| Water Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Quantifies the mobility of water molecules within the polymer matrix. |

| Side Chain Conformation | Predominantly extended | Affects the accessibility of the amine groups for interactions. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for poly(3-(Dibutylamino)propyl prop-2-enoate).

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Polymer Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of molecules to their biological activity or a specific property. In polymer science, this approach is often referred to as Quantitative Structure-Property Relationship (QSPR). For polymers of 3-(Dibutylamino)propyl prop-2-enoate, QSAR/QSPR studies could be developed to predict various properties based on the monomer structure and polymer chain length.

To build a QSAR model, a dataset of polymers with known properties would be required. The chemical structures would be represented by numerical values called molecular descriptors. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. A mathematical equation is then derived to link these descriptors to the property of interest, such as solubility, thermal stability, or biocompatibility.

Once a reliable QSAR model is developed and validated, it can be used to predict the properties of new, yet-to-be-synthesized polymers. This predictive capability is highly valuable in materials design, as it can significantly reduce the time and cost associated with experimental trial-and-error. For instance, a QSAR model could be used to screen a virtual library of related aminoalkyl acrylate monomers to identify candidates that are likely to form polymers with desired characteristics.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions. For 3-(Dibutylamino)propyl prop-2-enoate, computational methods could be employed to study its polymerization mechanism, which is likely to be a form of free-radical or controlled radical polymerization.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for the polymerization reaction can be constructed. This would allow researchers to identify the rate-determining step and understand the factors that influence the reaction rate. For example, the activation energies for the initiation, propagation, and termination steps of the polymerization could be calculated.

Furthermore, computational studies can shed light on the stereochemistry and regiochemistry of the polymerization, explaining why certain structures are formed preferentially. The influence of catalysts or initiators on the reaction mechanism can also be modeled, providing insights that are crucial for optimizing the synthesis of poly(3-(Dibutylamino)propyl prop-2-enoate) with controlled molecular weight and architecture. Such studies can be particularly useful in understanding complex reaction pathways that are difficult to probe experimentally.

Emerging Research Applications of Poly 3 Dibutylamino Propyl Prop 2 Enoate

Advanced Polymeric Adhesives and Coatings

In the realm of materials science, polymers containing amino groups are valued for their ability to enhance adhesion and durability. The incorporation of monomers like 3-(Dibutylamino)propyl prop-2-enoate into polymer formulations is a strategy to create high-performance adhesives and protective coatings.

The formulation of adhesives and coatings based on aminoalkyl acrylate (B77674) polymers often involves copolymerization with other vinyl monomers to tailor specific properties. sanyo-chemical-solutions.com By strategically selecting comonomers, researchers can control characteristics such as glass transition temperature (Tg), hardness, flexibility, and resistance to environmental factors like UV radiation and moisture. researchgate.net The amino groups themselves can be leveraged to introduce cationic properties into the polymer, which can enhance reactivity and adsorption to anionic surfaces. sanyo-chemical-solutions.com

Performance enhancements are often achieved through the use of cross-linking agents. For instance, polysilazane has been evaluated as an alternative to traditional isocyanate-based curing systems for functional acrylic polymers, forming a highly stable Si–O reinforced three-dimensional network that improves thermal stability and adhesive performance. researchgate.net

Table 1: Formulation Strategies for Functional Acrylate Polymers

| Strategy | Objective | Example Components | Resulting Performance Enhancement |

|---|---|---|---|

| Copolymerization | To tailor mechanical and chemical properties. | Other vinyl monomers | Control over hardness, flexibility, and Tg. |

| Introduction of Cationic Groups | To improve interaction with anionic substrates. | Aminoalkyl methacrylate (B99206) monomers | Enhanced adsorption and cohesion to negative colloids (e.g., cellulose). sanyo-chemical-solutions.com |

| Advanced Curing Systems | To create robust, cross-linked networks. | Polysilazane (PSZ) cross-linkers | Improved thermal stability and adhesive strength. researchgate.net |

| Use of Adhesion Promoters | To strengthen the bond to inorganic substrates. | Amino silanes | Formation of chemical bonds at the polymer-substrate interface. nih.gov |

The adhesion of amino-functional polymers to substrates, particularly inorganic surfaces like glass or silica, is a multi-faceted process. The primary mechanism involves the interaction of the amine groups with the substrate. In a manner analogous to amino silane (B1218182) adhesion promoters, the amino groups on the polymer chain can form strong ionic bonds with functionalities on the substrate surface. researchgate.netnih.gov

For example, studies on acrylic copolymers with carboxylic acid functionality have shown that amino silanes promote adhesion through several concurrent mechanisms. researchgate.netnih.gov These include the formation of ionic bonds between the amine groups and the acid functionality on the polymer, chemical coupling between the adhesion promoter and the substrate, and a reorientation of polymer functional groups at the interface to maximize interaction. researchgate.netnih.gov It is proposed that the adhesion of Poly[3-(Dibutylamino)propyl Prop-2-enoate] would follow a similar principle, where the tertiary amine group acts as an intrinsic adhesion promoter, interacting with surface hydroxyl groups or other polar sites on the substrate. This interaction is further supported by van der Waals forces and potential mechanical interlocking at the interface. researchgate.net

Biomedical Engineering and Drug Delivery Systems

The properties of biocompatibility and biodegradability are critical for materials used in biomedical applications. nih.gov Synthetic polymers are increasingly investigated for these purposes because they offer high purity, reproducibility, and the ability to be chemically tailored for specific functions. nih.govnih.gov Polymers with functional groups, such as the amino group in Poly[3-(Dibutylamino)propyl Prop-2-enoate], are of particular interest for creating "smart" materials that can respond to physiological cues. nih.gov

Polymeric nanoparticles are a cornerstone of modern drug delivery, designed to enhance the solubility, stability, and bioavailability of therapeutic agents. nih.govnih.gov The design of these nanoparticles focuses on creating a core-shell structure where a hydrophobic drug can be encapsulated within a core, while a hydrophilic shell ensures stability in aqueous environments like the bloodstream. nih.gov

While polymers like Poly(lactic-co-glycolic acid) (PLGA) are well-established and FDA-approved for such applications due to their biocompatibility and biodegradable nature, there is ongoing research into new synthetic polymers. nih.gov A polymer like Poly[3-(Dibutylamino)propyl Prop-2-enoate] could potentially be used to create nanoparticles with pH-responsive characteristics. The tertiary amine group would be protonated at lower pH (as found in tumor microenvironments or endosomes), which could trigger swelling or disassembly of the nanoparticle, leading to targeted drug release. The biocompatibility of any new polymer must be rigorously assessed through cytotoxicity assays like MTT or LDH tests. nih.gov

Table 2: Comparison of Polymeric Nanoparticle Carrier Types

| Nanoparticle Type | Core | Shell | Key Advantages |

|---|---|---|---|

| Polymeric Micelle | Hydrophobic polymer block | Hydrophilic polymer block (e.g., PEG) | Solubilizes hydrophobic drugs, prolongs circulation time. nih.gov |

| PLGA Nanoparticle | PLGA matrix encapsulating drug | Often coated with PEG | Biocompatible, biodegradable, sustained release. nih.gov |

| Nanogel | Cross-linked hydrophilic polymer network | Hydrophilic polymer network | High water content, controlled swelling and degradation. nih.gov |

| Polyplex | Polycationic polymer complexed with nucleic acid | Can be shielded by a neutral block | Used for gene delivery. mdpi.com |

Controlled drug release is a key objective of advanced drug delivery systems, aiming to maintain drug concentrations within a therapeutic window over time. nih.gov Drug release from polymeric carriers is typically governed by one or a combination of three primary mechanisms: diffusion, degradation, and solvent action. nih.gov

Diffusion-Controlled Release: The therapeutic agent moves through the polymer matrix down a concentration gradient. This is common in non-degradable systems. nih.gov

Degradation-Controlled Release: The release of the drug is dictated by the rate at which the polymer matrix breaks down. Hydrolysis of ester bonds, for instance, is a common degradation mechanism for polyesters like PLGA. nih.gov

Solvent-Controlled Release: The transport of solvent (e.g., water) into the polymer matrix triggers drug release, either by causing the matrix to swell or through osmosis. nih.gov

For a polymer like Poly[3-(Dibutylamino)propyl Prop-2-enoate], a fourth mechanism, stimulus-responsive release, is highly relevant. The amino groups can act as pH sensors. In acidic environments, protonation of the amine would increase the polymer's hydrophilicity, leading to swelling of the matrix and a corresponding increase in the drug release rate.

Tissue engineering aims to regenerate damaged or diseased tissue by providing a temporary scaffold that supports cell growth, proliferation, and differentiation. researchgate.net Hydrogels are highly attractive materials for this purpose because their high water content and soft texture mimic natural extracellular matrix (ECM). mdpi.commdpi.com

Scaffolds can be made from natural polymers (like gelatin or hyaluronic acid) or synthetic polymers. nih.gov Synthetic polymers offer advantages such as tunable mechanical properties and reproducible chemical characteristics. nih.gov A key requirement for a successful scaffold is that it provides mechanical support for new tissue formation and then biodegrades at a rate that matches the tissue regeneration process, leaving behind healthy tissue. mdpi.com

Hydrogels based on functional acrylic polymers can be designed to incorporate specific biological signals or to have controlled degradation profiles. The inclusion of a monomer like 3-(Dibutylamino)propyl prop-2-enoate could impart bioadhesive properties to the scaffold, helping it to integrate with surrounding tissue. Furthermore, the polymer could be formulated into a hydrogel network through chemical cross-linking, creating a porous 3D structure that facilitates the transport of nutrients and waste for the growing cells. mdpi.com

Table 3: Key Properties of Hydrogel Scaffolds for Tissue Engineering

| Property | Description | Importance |

|---|---|---|

| Biocompatibility | Does not elicit a toxic or immunological response. mdpi.com | Essential for cell survival and preventing inflammation. |

| Biodegradability | Degrades over time into non-toxic byproducts. mdpi.com | Allows for the scaffold to be replaced by new tissue. |

| Mechanical Integrity | Provides sufficient support for cell growth and tissue formation. nih.gov | Maintains the desired shape and structure during regeneration. |

| Porosity | Possesses an interconnected pore structure. researchgate.net | Allows for cell infiltration, nutrient supply, and waste removal. |

| Bioactivity | Promotes specific cellular responses like adhesion and differentiation. nih.gov | Guides the process of tissue formation. |

Ion-Exchange Materials and Membrane Technologies

The unique chemical structure of poly[3-(dibutylamino)propyl prop-2-enoate], characterized by its tertiary amine functional groups, positions it as a promising candidate for applications in ion-exchange materials and membrane technologies. The presence of these nitrogen-containing groups allows for the development of materials with tunable charge densities, which is a critical factor in the performance of ion-exchange systems.

Design and Fabrication of Hydrated Polymer Membranes for Ion Transport

The design of effective ion transport membranes hinges on the controlled arrangement of hydrophilic and hydrophobic domains within the polymer structure. For poly[3-(dibutylamino)propyl prop-2-enoate], the dibutylamino groups can be protonated to create cationic sites, which facilitate the transport of anions. The fabrication of hydrated polymer membranes from this polymer would involve processes that optimize the distribution and accessibility of these ionic channels.

The degree of hydration is a crucial parameter influencing ion transport. A well-hydrated membrane allows for the facile movement of ions, but excessive swelling can compromise the mechanical integrity of the membrane. Therefore, fabrication techniques often involve cross-linking the polymer chains to control the water uptake and maintain dimensional stability. The performance of such membranes is influenced by a variety of factors, including the composition of block copolymers, the polarity and rigidity of the polymer backbone, and the molecular weight. frontiersin.org

Recent research on other amino-functionalized polymers has demonstrated that grafting side chains with multiple cationic groups can significantly enhance hydroxide (B78521) ion conductivity while maintaining mechanical and chemical stability. frontiersin.org This strategy of creating "side-chain-type" architectures with long alkyl spacers between the polymer backbone and the cationic groups can facilitate ion transport and reduce the nucleophilic attack that leads to degradation. ucf.edu These principles could be applied to the design of membranes based on poly[3-(dibutylamino)propyl prop-2-enoate] to enhance their performance in ion transport applications.

Electrochemical Applications of Amino-Functionalized Polymers

Amino-functionalized polymers are integral to various electrochemical applications, including fuel cells, electrolyzers, and batteries. In these systems, the polymer membrane serves as a solid electrolyte, selectively transporting ions while preventing the mixing of reactants. The cationic nature of protonated poly[3-(dibutylamino)propyl prop-2-enoate] makes it suitable for use as an anion exchange membrane (AEM).

The performance of AEMs is largely determined by their ionic conductivity and stability. Research into similar quaternized polypropylene-based AEMs has shown that a "side-chain-type" structure can lead to high hydroxide conductivities even with low water uptake, which is attributed to the efficient ion transport facilitated by the pendant cation groups. ucf.edu Furthermore, the chemical stability of these membranes in alkaline environments is a critical factor for long-term performance in devices like anion exchange membrane fuel cells (AEMFCs). ucf.edu